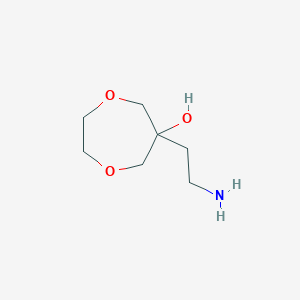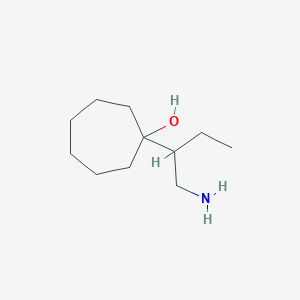
2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)ethan-1-amine is a compound belonging to the class of triazoles, which are heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. Triazoles are known for their diverse biological activities and are commonly used in medicinal chemistry .
Métodos De Preparación
The synthesis of 2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylaniline and benzoyl chloride.
Formation of Hydrazinecarbothioamide: 4-methylaniline is reacted with hydrazinecarbothioamide to form N-(4-methylphenyl)hydrazinecarbothioamide.
Acylation: The hydrazinecarbothioamide is then acylated with benzoyl chloride to form 2-benzoyl-N-(4-methylphenyl)hydrazine-1-carbothioamide.
Cyclization: Cyclization of the acylated product leads to the formation of 4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol.
Análisis De Reacciones Químicas
2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, depending on the reaction conditions.
Aplicaciones Científicas De Investigación
2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various bioactive compounds.
Biology: The compound exhibits cytotoxic activity against different cell lines and has potential as an antibacterial and antifungal agent.
Medicine: It is being investigated for its potential anti-HIV and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of 2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in various biological processes.
Pathways: It modulates pathways related to inflammation, cell proliferation, and apoptosis.
Comparación Con Compuestos Similares
2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)ethan-1-amine can be compared with other triazole derivatives:
Similar Compounds: Compounds such as 4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol and triazole-pyrimidine hybrids share similar structural features.
Uniqueness: The presence of the ethan-1-amine group in this compound distinguishes it from other triazole derivatives, contributing to its unique biological activities
Propiedades
IUPAC Name |
2-(4-methyl-5-phenyl-1,2,4-triazol-3-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-15-10(7-8-12)13-14-11(15)9-5-3-2-4-6-9/h2-6H,7-8,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOBHPAUETQSBKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1C2=CC=CC=C2)CCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol](/img/structure/B13182240.png)


![1-[1-(Aminomethyl)cyclobutyl]but-3-en-2-one](/img/structure/B13182262.png)

![N-[(3-Fluoro-4-methylphenyl)methyl]-1H-imidazole-1-carboxamide](/img/structure/B13182268.png)





![4-[2,2,2-Trifluoro-1-(oxolan-2-yl)ethyl]morpholine](/img/structure/B13182304.png)
![2-[2-(3-Methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13182311.png)
